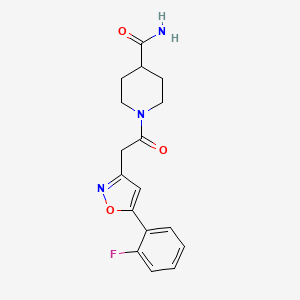

1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-14-4-2-1-3-13(14)15-9-12(20-24-15)10-16(22)21-7-5-11(6-8-21)17(19)23/h1-4,9,11H,5-8,10H2,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDJJHBNYTILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is to react 2-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized with chloroacetyl chloride to yield the isoxazole ring. The resulting isoxazole compound is then acylated with piperidine-4-carboxamide under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Reduction: Reduction reactions can be employed to modify the compound's functional groups, such as reducing nitro groups to amines.

Substitution: Substitution reactions are common, where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides, are often used in substitution reactions.

Major Products Formed:

Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

Reduction: Reduced products can include amines or alcohols.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, analgesic, or antiviral activities.

Industry: In industrial applications, it can be used in the production of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism by which 1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperidine-4-Carboxamide Derivatives

- 1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide (, Compound 2): Replaces the isoxazole with a 3,5-dimethylpyrazole ring. Pyrazole, containing two nitrogen atoms, may alter hydrogen-bonding capacity and lipophilicity compared to isoxazole. Key Difference: Absence of fluorophenyl group reduces halogen-mediated interactions (e.g., dipole effects) critical for target binding in fluorinated analogs .

- PF-06683324 ():

- Contains a trifluoromethoxyphenyl-acetyl group and a nicotinamide-imidazole side chain. The trifluoromethoxy group introduces strong electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to the target compound’s 2-fluorophenylisoxazole. The imidazole ring may facilitate metal coordination (e.g., in kinase targets), a feature absent in the target compound .

Benzoisoxazole Derivatives

- Compound 6 (): Features a benzo[d]isoxazole core fused to a piperidine-thiosemicarbazide group. The 2-chlorophenyl substituent (vs. 2-fluorophenyl in the target) offers distinct electronic effects; chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics and metabolic stability. Notably, this compound demonstrated moderate antimicrobial activity, suggesting the target’s isoxazole moiety could similarly interact with microbial enzymes .

2.1.3. Fluorophenyl-Substituted Opioids ():

- N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl): Shares a 2-fluorophenyl group but lacks the isoxazole-acetyl linkage. The fluorine at the ortho position in fentanyl analogs enhances µ-opioid receptor affinity by stabilizing ligand-receptor interactions through dipole effects. This suggests the target’s 2-fluorophenyl substitution may similarly optimize target engagement, albeit in a non-opioid context .

Research Findings and Hypotheses

- Antimicrobial Potential: Compound 6’s benzoisoxazole-thiosemicarbazide structure showed activity against Gram-positive and Gram-negative bacteria.

- CNS Targeting: Fluorophenyl-substituted opioids () highlight fluorine’s role in enhancing CNS penetration.

- Metabolic Stability : The acetyl linker in the target compound may confer resistance to esterase-mediated hydrolysis compared to thiosemicarbazide (Compound 6), extending half-life .

Q & A

Q. How can the isoxazole ring in this compound be synthesized with optimal regioselectivity?

The isoxazole core is typically formed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. To ensure regioselectivity, use electron-withdrawing substituents (e.g., 2-fluorophenyl) on the alkyne to direct cyclization. Reaction conditions (e.g., Cu(I) catalysis or microwave-assisted heating) can improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the isoxazole intermediate.

Q. What analytical techniques are critical for characterizing the acetyl-piperidine linkage?

- NMR Spectroscopy : H and C NMR can confirm the acetyl group’s position on the piperidine via coupling patterns (e.g., deshielded protons adjacent to the carbonyl).

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to verify purity (>95%) and molecular ion consistency .

- IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm) confirms acetyl group presence .

Q. How can solubility challenges in biological assays be addressed?

Optimize solvent systems using DMSO for stock solutions, followed by dilution in PBS (pH 7.4) with ≤1% Tween-80. For in vitro assays, sonication or co-solvents like cyclodextrins may enhance solubility. Pre-screen for colloidal aggregation using dynamic light scattering .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated isoxazole derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols by:

- Using isogenic cell lines to control genetic variability.

- Validating target engagement via thermal shift assays or CRISPR knockouts.

- Comparing pharmacokinetic parameters (e.g., plasma protein binding) across studies .

Q. How can computational modeling predict binding modes to neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., NMDA receptors or monoamine oxidases). Prioritize poses with fluorophenyl-isoxazole interactions in hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with the carboxamide group and piperidine’s conformational flexibility .

Q. What synthetic routes minimize racemization during piperidine functionalization?

- Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetylation.

- Low-Temperature Reactions : Perform acylations at –20°C in anhydrous DMF to reduce epimerization.

- Enzymatic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) can isolate enantiomers post-synthesis .

Q. How do fluorination patterns (e.g., 2- vs. 4-fluorophenyl) impact metabolic stability?

- CYP450 Inhibition Assays : Compare hepatic microsomal clearance rates for derivatives. 2-Fluorophenyl groups often reduce oxidation via steric hindrance.

- Isotope-Labeling : Use F NMR to track metabolite formation in hepatocyte incubations. Para-fluorine positions may increase susceptibility to hydroxylation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.